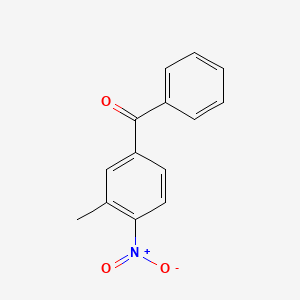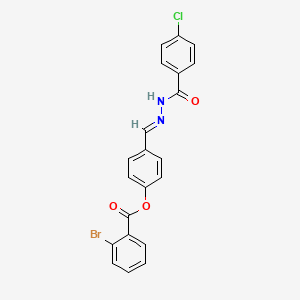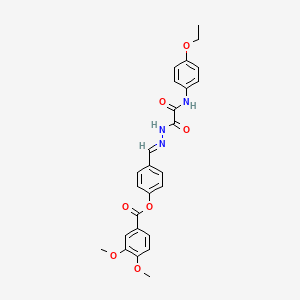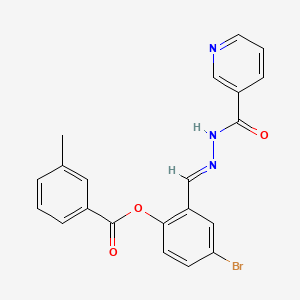
(3-Methyl-4-nitrophenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-4-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11NO3 It is known for its unique structure, which includes a nitro group and a methyl group attached to a phenyl ring, along with a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone typically involves the nitration of (3-methylphenyl)(phenyl)methanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-4-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: (3-Amino-4-methylphenyl)(phenyl)methanone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: (3-Methyl-4-nitrobenzoic acid).
Wissenschaftliche Forschungsanwendungen
(3-Methyl-4-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Methyl-4-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a chloro substituent instead of a methyl group.
(4-Nitrophenyl)(phenyl)methanone: Lacks the methyl group, making it less sterically hindered.
(3-Methyl-4-nitrophenyl)(2-thienyl)methanone: Contains a thienyl group instead of a phenyl group.
Uniqueness
(3-Methyl-4-nitrophenyl)(phenyl)methanone is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which influences its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and biological activities, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
7596-12-5 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(3-methyl-4-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11NO3/c1-10-9-12(7-8-13(10)15(17)18)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
MTNUOHVOHSKCBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide](/img/structure/B15083286.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15083304.png)
![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083314.png)
![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)

![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)

![Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-](/img/structure/B15083369.png)


